O-Desethyl-O-isopropyl Quinapril

Description

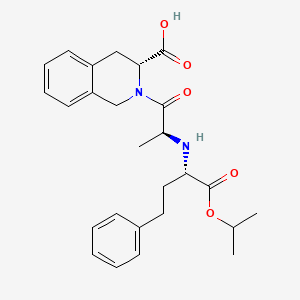

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-17(2)33-26(32)22(14-13-19-9-5-4-6-10-19)27-18(3)24(29)28-16-21-12-8-7-11-20(21)15-23(28)25(30)31/h4-12,17-18,22-23,27H,13-16H2,1-3H3,(H,30,31)/t18-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRMBPCEXBKLS-OFAXGOBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747526 | |

| Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955034-25-0 | |

| Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reference Standard Preparation of O Desethyl O Isopropyl Quinapril

Strategies for Targeted Synthesis of Pharmaceutical Impurities

The synthesis of pharmaceutical impurities is a specialized field that requires strategic planning to achieve the desired molecular structure, often differing only subtly from the active pharmaceutical ingredient (API). These targeted syntheses are crucial for the generation of reference standards necessary for the validation of analytical methods used in quality control of the API.

Retrosynthetic Approaches for Quinapril (B1585795) Derivatives

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a complex molecule like O-Desethyl-O-isopropyl Quinapril, this approach allows for the identification of key bond disconnections and strategic intermediates.

A plausible retrosynthetic analysis for O-Desethyl-O-isopropyl Quinapril would involve the disconnection of the amide bond, a common strategy in peptide and peptide-like synthesis. This leads to two key precursors: a protected (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and a suitably modified N-acylated alanine (B10760859) derivative. The latter would already incorporate the isopropyl ester functionality. A further disconnection of the N-acyl group would lead back to L-alanine and a derivative of 2-oxo-4-phenylbutanoic acid.

| Target Molecule | Key Precursors | Starting Materials |

| O-Desethyl-O-isopropyl Quinapril | (S)-2-((S)-2-bromopropanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid isopropyl ester, (S)-2-amino-4-phenylbutanoic acid | L-Alanine, 2-Oxo-4-phenylbutanoic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

Specific Routes for Desethylation and Isopropyl Esterification

The synthesis of O-Desethyl-O-isopropyl Quinapril necessitates two key transformations: the formation of an isopropyl ester in place of the ethyl ester found in Quinapril, and the presence of a free carboxylic acid where the parent drug has an ethyl ester.

Isopropyl Esterification: The introduction of the isopropyl ester can be achieved through several standard organic chemistry methods. One common approach is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with isopropanol.

Desethylation: The selective removal of an ethyl group from an ester to yield a carboxylic acid, in the presence of other sensitive functional groups, requires mild conditions. Enzymatic hydrolysis, using specific esterases, can offer high selectivity. nih.gov Chemical methods include saponification using a base like lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent, followed by careful acidification. The choice of base and reaction conditions is critical to avoid the hydrolysis of the newly formed isopropyl ester or other sensitive parts of the molecule.

Chemical Synthesis Pathways for O-Desethyl-O-isopropyl Quinapril

The synthesis of O-Desethyl-O-isopropyl Quinapril as a reference standard is not typically performed by modifying the final Quinapril molecule due to potential side reactions and purification challenges. Instead, a convergent synthesis approach starting from appropriate precursors is more common and allows for better control of stereochemistry and purity.

Multi-Step Reaction Sequences

A potential multi-step synthesis for O-Desethyl-O-isopropyl Quinapril could proceed as follows:

Preparation of Isopropyl 2-((S)-1-carboxyethylamino)-4-phenylbutanoate: This intermediate can be synthesized by the reductive amination of isopropyl 2-oxo-4-phenylbutanoate with L-alanine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.

Protection of the Tetrahydroisoquinoline Moiety: The starting material, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, would likely have its carboxylic acid group protected, for instance, as a benzyl (B1604629) ester, to prevent its participation in the subsequent coupling reaction. drjcrbio.com

Amide Bond Formation: The protected tetrahydroisoquinoline derivative is then coupled with the previously synthesized amino acid derivative. This peptide coupling reaction can be facilitated by various reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, or using more modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Continuous flow synthesis has also been explored for the synthesis of Quinapril, which can offer better control over reaction conditions and reduce the formation of impurities like diketopiperazines. rsc.org

Deprotection: The final step would involve the selective removal of the protecting group from the tetrahydroisoquinoline carboxylic acid. If a benzyl ester was used, this can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. drjcrbio.com This step must be carefully controlled to avoid reduction of other functional groups.

Optimization of Reaction Conditions and Yields

| Reaction Step | Parameters for Optimization | Potential Challenges & Solutions |

| Isopropyl Esterification | Catalyst type and loading, temperature, reaction time, removal of water | Incomplete conversion, side reactions. Use of a Dean-Stark trap to remove water can drive the equilibrium towards the product. |

| Reductive Amination | Choice of reducing agent, pH control, solvent | Formation of over-alkylation products. Slow addition of the reducing agent and maintaining an optimal pH can improve selectivity. |

| Amide Coupling | Coupling agent, solvent, temperature, stoichiometry of reagents | Racemization of chiral centers, formation of diketopiperazine impurities. rsc.org Using low temperatures and specific coupling agents can minimize these side reactions. |

| Deprotection | Catalyst, hydrogen pressure, solvent, temperature | Incomplete deprotection, reduction of other functional groups. Careful monitoring of the reaction progress by techniques like TLC or HPLC is crucial. |

Purification Techniques for O-Desethyl-O-isopropyl Quinapril

The final step in obtaining a high-purity reference standard is the purification of the crude product. Given the structural similarity to Quinapril and other related impurities, chromatographic methods are generally required.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating and purifying compounds from complex mixtures. lcms.cz By carefully selecting the stationary phase (e.g., C18 or a more polar phase like cyano), mobile phase composition, and gradient, it is possible to achieve excellent separation of O-Desethyl-O-isopropyl Quinapril from starting materials, reagents, and other structurally similar impurities.

Column Chromatography: For larger scale purifications, traditional column chromatography using silica (B1680970) gel or other stationary phases can be employed. The choice of eluent system is critical for achieving good separation.

Crystallization: If the final compound is a solid, crystallization can be an effective purification method. The choice of solvent or solvent system is crucial for obtaining high-purity crystals. However, for many complex organic molecules, obtaining a crystalline solid can be challenging.

The purity of the final product is typically assessed using analytical HPLC, and its identity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Chromatographic Separation Methods (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the isolation and purification of O-Desethyl-O-isopropyl Quinapril from synthetic reaction mixtures or from bulk Quinapril where it exists as an impurity. researchgate.netlcms.cz This method offers high resolution and efficiency in separating structurally similar compounds.

The process typically involves the following:

Column: A reversed-phase column, such as a C18 or C8, is commonly employed for the separation of Quinapril and its related compounds. google.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is often used to achieve optimal separation. google.comturkjps.org The pH of the buffer is a critical parameter that is adjusted to ensure good peak shape and resolution. turkjps.org

Loading and Elution: A concentrated solution of the crude product is injected onto the preparative column. The gradient is then run, allowing the different components to elute at different times.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified O-Desethyl-O-isopropyl Quinapril as it exits the detector. The purity of these fractions is subsequently verified using analytical HPLC. lcms.cz

Crystallization and Isolation Procedures

Following chromatographic separation, the collected fractions containing the high-purity O-Desethyl-O-isopropyl Quinapril are combined. The next step is to isolate the compound from the mobile phase solvents. This is typically achieved through:

Solvent Evaporation: The organic solvent (e.g., acetonitrile) is removed under reduced pressure using a rotary evaporator.

Lyophilization: If the remaining solvent is primarily water, freeze-drying (lyophilization) can be used to obtain the compound as a solid powder.

Crystallization: Alternatively, the compound can be crystallized from a suitable solvent or a mixture of solvents to achieve a stable, crystalline solid form. While specific crystallization protocols for O-Desethyl-O-isopropyl Quinapril are not widely published, the process generally involves dissolving the compound in a minimal amount of a good solvent and then adding an anti-solvent to induce precipitation or allowing the solvent to evaporate slowly. This process not only isolates the compound but can also serve as a final purification step. google.com

Generation of Isotope-Labeled O-Desethyl-O-isopropyl Quinapril for Research Applications

Isotope-labeled compounds are invaluable tools in pharmaceutical research, particularly for metabolism studies and as internal standards in quantitative mass spectrometry-based assays. caymanchem.com The generation of isotope-labeled O-Desethyl-O-isopropyl Quinapril, such as a deuterated version, would require a custom synthetic approach.

A plausible synthetic strategy would involve the use of an isotope-labeled starting material. For example:

Deuterated Isopropanol: Using deuterated isopropanol (e.g., isopropanol-d7 (B122902) or isopropanol-d8) in the esterification step of the synthesis would introduce the isotopic label onto the isopropyl group of the molecule.

Labeled Precursors: Alternatively, a key intermediate, such as the phenylbutanoic acid or tetrahydroisoquinoline moiety, could be synthesized with deuterium (B1214612) or Carbon-13 labels. nih.gov

The general method involves incorporating the stable isotope at a position in the molecule that is not susceptible to metabolic cleavage or chemical exchange. google.com The synthesis would be followed by the same rigorous purification and characterization steps as the non-labeled reference standard to ensure its suitability for research applications.

Analytical Characterization of Synthesized Reference Standards

A comprehensive analytical characterization is mandatory to confirm the identity, purity, and quality of the synthesized O-Desethyl-O-isopropyl Quinapril reference standard. clearsynth.com This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are used to elucidate and confirm the chemical structure of the synthesized compound.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern. For O-Desethyl-O-isopropyl Quinapril (Molecular Formula: C₂₆H₃₂N₂O₅), the expected molecular weight is 452.54 g/mol . pharmaffiliates.comopulentpharma.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. nih.govsciex.comsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), which would be distinct from the quartet and triplet signals of the ethyl group found in Quinapril. Other key signals corresponding to the protons of the tetrahydroisoquinoline and phenylbutanoic acid moieties would also be present, and their chemical shifts and coupling patterns would be used to confirm the complete structure. researchgate.net

Purity Assessment Methodologies

The purity of the O-Desethyl-O-isopropyl Quinapril reference standard is critical for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing purity. researchgate.netwindows.netwisdomlib.org The methodology is designed to separate the main compound from any residual starting materials, by-products, or other related impurities.

A typical HPLC method for purity assessment is detailed in the table below. The area percentage of the main peak relative to the total area of all peaks in the chromatogram is used to determine the purity. rjptonline.org

Table 1: Typical HPLC Parameters for Purity Assessment of O-Desethyl-O-isopropyl Quinapril

| Parameter | Typical Conditions |

| Chromatographic Column | Reversed-phase C18 or Cyano (CN), 150-250 mm length, 4.6 mm i.d., 5 µm particle size. researchgate.netwindows.net |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and a Phosphate Buffer solution. google.comturkjps.org |

| Flow Rate | 1.0 - 1.2 mL/min. researchgate.net |

| Detection | UV detector at approximately 210-240 nm. researchgate.netrjptonline.org |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). turkjps.org |

| Injection Volume | 10 - 20 µL. turkjps.org |

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net

Degradation Pathways and Formation Mechanisms of O Desethyl O Isopropyl Quinapril As an Impurity

Hydrolytic Degradation of Quinapril (B1585795) Leading to Related Substances

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for ester-containing drugs like quinapril. The susceptibility of quinapril to hydrolysis is influenced by pH and temperature, leading to the formation of its active metabolite, quinaprilat (B1678679), and other related substances. europeanpharmaceuticalreview.comsynzeal.com

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the ester linkage in quinapril is susceptible to hydrolysis. Studies have shown that in acidic media, one of the significant degradation products is the diketopiperazine derivative of quinapril. nih.gov This intramolecular cyclization reaction is a common degradation pathway for dipeptide-like structures such as ACE inhibitors. sigmaaldrich.comclearsynth.com The protonation of the amino group in the acidic medium can, however, reduce the nucleophilic character of the nitrogen, making some cyclization routes seem less probable. opulentpharma.com

Base-Catalyzed Hydrolysis Studies

In alkaline environments, the hydrolysis of quinapril is significantly accelerated. nih.gov Base-catalyzed hydrolysis primarily targets the ethyl ester group of quinapril, leading to the formation of quinaprilat, the active diacid metabolite. nih.gov The rate of degradation under basic conditions is considerably faster compared to neutral or acidic conditions, highlighting the lability of the ester bond to alkaline hydrolysis. sigmaaldrich.comclearsynth.com The presence of basic excipients, such as magnesium stearate, in formulations can significantly enhance the degradation of quinapril. sigmaaldrich.comclearsynth.comdrjcrbio.com

Neutral Hydrolysis Mechanisms

At neutral pH, quinapril also undergoes degradation, primarily through intramolecular cyclization to form the diketopiperazine impurity. nih.gov This process can occur during storage, especially in the presence of moisture. synzeal.com The formation of quinaprilat via hydrolysis of the ester group also occurs under neutral conditions, albeit at a slower rate than in alkaline media. europeanpharmaceuticalreview.com

Influence of pH on Degradation Kinetics and Product Profile

The pH of the environment has a profound impact on both the rate of quinapril degradation and the profile of the resulting degradants. The degradation of quinapril generally follows pseudo-first-order kinetics across a wide pH range. europeanpharmaceuticalreview.com

Under acidic and neutral conditions, the formation of the diketopiperazine impurity is a prominent pathway. nih.gov Conversely, in alkaline conditions, the hydrolysis of the ethyl ester to form quinaprilat is the predominant degradation reaction. nih.gov The stability of quinapril is found to be optimal in a narrow pH range, typically between 5.5 and 6.5. The presence of different excipients can alter the micro-pH of a formulation and thus influence the degradation pathway. sigmaaldrich.comclearsynth.comdrjcrbio.com

Table 1: Effect of pH on Quinapril Degradation Products

| pH Condition | Primary Degradation Product(s) |

| Acidic | Quinapril Diketopiperazine |

| Neutral | Quinapril Diketopiperazine, Quinaprilat |

| Alkaline | Quinaprilat |

This table is a simplified representation based on available literature. The actual product profile can be influenced by other factors such as temperature and the presence of other substances.

Oxidative Degradation Mechanisms Relevant to Quinapril and its Derivatives

Oxidation is another pathway through which quinapril can degrade, although it is generally considered less prevalent than hydrolysis.

Peroxide-Mediated Oxidation Pathways

It is important to note that the formation of the specific impurity, O-Desethyl-O-isopropyl Quinapril, is not typically associated with hydrolytic or oxidative degradation pathways. Instead, its structure suggests a different formation mechanism. The name "O-Desethyl-O-isopropyl Quinapril" indicates the replacement of the ethyl group of the ester with an isopropyl group. This points towards a transesterification reaction, which is more likely to be a process-related impurity arising during the synthesis of quinapril, potentially due to the presence of isopropyl alcohol as a solvent or reagent. clearsynth.com

Auto-oxidation Processes and Product Formation

Currently, there is a lack of specific scientific literature detailing the auto-oxidation processes that lead to the formation of O-Desethyl-O-isopropyl Quinapril. General studies on quinapril degradation indicate that it is susceptible to oxidative stress, but these studies primarily focus on the formation of other degradation products. The potential for auto-oxidation of quinapril to form O-Desethyl-O-isopropyl Quinapril would theoretically involve the modification of the ethyl ester group. This process could be initiated by radical mechanisms, where atmospheric oxygen or other oxidizing agents attack the ethyl group, leading to its substitution with an isopropyl group. However, without specific experimental data, this remains a hypothetical pathway.

Further research is required to elucidate the precise mechanisms and conditions under which O-Desethyl-O-isopropyl Quinapril might be formed through auto-oxidation. Such studies would likely involve subjecting quinapril to controlled oxidative environments and analyzing the resulting degradants using advanced analytical techniques like mass spectrometry to identify and quantify this specific impurity.

Photolytic Degradation Studies and Photo-Induced Transformations

Detailed wavelength-specific photodegradation analyses are essential to understand the photochemical lability of a compound. For O-Desethyl-O-isopropyl Quinapril, such studies would involve exposing solutions of the compound to a range of light wavelengths, typically from UV to visible light, to identify the specific wavelengths that induce degradation. This information is crucial for determining appropriate protective packaging and storage conditions. At present, no specific data from such analyses for O-Desethyl-O-isopropyl Quinapril have been reported in the scientific literature.

Following photolytic stress testing, the identification of the resulting degradation products is a key step. This is typically achieved using techniques like HPLC coupled with mass spectrometry (MS) or NMR spectroscopy. For O-Desethyl-O-isopropyl Quinapril, this would involve isolating and characterizing any new chemical entities formed upon exposure to light. This information would provide insights into the photochemical degradation pathways. However, there is no available research that identifies the specific photo-degradation products of O-Desethyl-O-isopropyl Quinapril.

Thermal Degradation and Forced Degradation Studies

Thermal stress can significantly impact the stability of pharmaceutical compounds, leading to the formation of degradation products. Forced degradation studies under thermal stress are a standard part of drug development.

High-temperature stress testing is performed to accelerate the degradation process and predict the long-term stability of a substance. Studies on quinapril hydrochloride have shown that it undergoes degradation at elevated temperatures, with the primary degradants being quinaprilat and quinapril diketopiperazine. nih.govgoogle.com The formation of O-Desethyl-O-isopropyl Quinapril under high-temperature stress has not been specifically reported. It is plausible that at elevated temperatures, transesterification reactions could occur, potentially leading to the formation of this impurity if an isopropyl alcohol source is present.

Table 1: Hypothetical Thermal Degradation Products of Quinapril

| Stress Condition | Potential Degradation Product | Formation Pathway |

| High Temperature | Quinaprilat | Hydrolysis of the ethyl ester |

| High Temperature | Quinapril Diketopiperazine | Intramolecular cyclization |

| High Temperature (in the presence of isopropanol) | O-Desethyl-O-isopropyl Quinapril | Transesterification |

This table is hypothetical and for illustrative purposes due to the lack of specific experimental data for O-Desethyl-O-isopropyl Quinapril.

The presence of humidity can significantly accelerate the degradation of many pharmaceutical compounds, often by facilitating hydrolytic reactions. For quinapril, humidity has been shown to promote the formation of quinaprilat. ptfarm.pl The influence of humidity on the formation of O-Desethyl-O-isopropyl Quinapril is not documented. It is conceivable that in the presence of both moisture and a source of isopropanol (B130326), a combination of hydrolysis and transesterification could occur, but this requires experimental verification.

Advanced Analytical Methodologies for the Characterization and Quantification of O Desethyl O Isopropyl Quinapril

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone for the analysis of O-Desethyl-O-isopropyl Quinapril (B1585795), offering high-resolution separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like O-Desethyl-O-isopropyl Quinapril. Its versatility is enhanced through the use of various detection modes, with ultraviolet (UV) detection being the most common due to the presence of a chromophore in the molecule.

Reversed-phase HPLC (RP-HPLC) is the most widely applied mode for the analysis of Quinapril and its impurities. The optimization of an RP-HPLC method for O-Desethyl-O-isopropyl Quinapril involves a systematic evaluation of stationary phases, mobile phase composition, pH, and temperature to achieve optimal separation and peak shape.

Stationary Phase Selection: A variety of reversed-phase columns can be employed for the separation of Quinapril and its related compounds. Columns with cyanopropyl (CN) or octyl (C8) bonded phases have been shown to provide effective separation. core.ac.uk For instance, a method for detecting related substances in Quinapril Hydrochloride compositions utilizes an XB-C8 column. core.ac.uk C18 columns are also a common choice for the analysis of ACE inhibitors.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH is critical for controlling the retention and selectivity of ionizable compounds like O-Desethyl-O-isopropyl Quinapril. Phosphate (B84403) buffers are commonly used to maintain a consistent pH. The organic modifier, usually acetonitrile (B52724) or methanol, is adjusted to control the elution strength. Gradient elution is often preferred over isocratic elution to achieve better resolution of all impurities with varying polarities within a reasonable analysis time. core.ac.uk

A representative HPLC method for the analysis of Quinapril and its related substances is detailed in the table below. This method can be adapted and optimized for the specific quantification of O-Desethyl-O-isopropyl Quinapril.

| Parameter | Condition |

| Stationary Phase | XB-C8 (or equivalent C8 column), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | Phosphate buffer solution |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

Method Validation: A validated RP-HPLC method for O-Desethyl-O-isopropyl Quinapril would demonstrate specificity, linearity, accuracy, precision, and robustness. The United States Pharmacopeia (USP) monograph for Quinapril Hydrochloride outlines system suitability requirements, such as resolution between Quinapril and its related compounds, which would be a benchmark for method validation. nih.gov

O-Desethyl-O-isopropyl Quinapril possesses chiral centers, making the assessment of its enantiomeric purity a critical aspect of its analysis. Chiral HPLC is the gold standard for separating enantiomers, employing chiral stationary phases (CSPs) that interact differently with each enantiomer. americanpharmaceuticalreview.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of pharmaceutical compounds. americanpharmaceuticalreview.com Cyclodextrin-based CSPs are also effective for enantioseparation. nih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process.

Mobile Phase Systems: Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/buffered aqueous solution) modes can be used for chiral separations. The choice of the mobile phase system depends on the specific CSP and the physicochemical properties of O-Desethyl-O-isopropyl Quinapril.

A hypothetical chiral HPLC method for the enantiomeric purity assessment of O-Desethyl-O-isopropyl Quinapril is presented below, based on common practices for chiral separations of pharmaceuticals.

| Parameter | Condition |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Heptane/Ethanol/Methanol mixture (Normal-Phase) or Acetonitrile/Aqueous Buffer (Reversed-Phase) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Column Temperature | Ambient |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex impurity profiles.

A stability-indicating UPLC method has been developed for Quinapril and its degradation products, which can be readily adapted for O-Desethyl-O-isopropyl Quinapril. researchgate.net This method allows for the rapid separation and quantification of the main compound and its by-products.

The following table summarizes a typical UPLC method for the analysis of Quinapril and its related compounds.

| Parameter | Condition |

| Stationary Phase | Acquity UPLC BEH C18, 1.7 µm particle size |

| Column Dimensions | 50 mm x 2.1 mm |

| Mobile Phase | A mixture of acetonitrile and ammonium (B1175870) hydrogencarbonate buffer (pH 8.2; 10 mM) (65:35, v/v) researchgate.net |

| Elution Mode | Isocratic |

| Flow Rate | 0.4 mL/min researchgate.net |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

The high resolving power of UPLC is beneficial for separating closely eluting impurities, which might co-elute in a standard HPLC analysis. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While O-Desethyl-O-isopropyl Quinapril itself is not suitable for direct GC analysis due to its low volatility and thermal lability, GC can be a valuable tool for the determination of volatile byproducts that may be present.

For the analysis of non-volatile compounds like O-Desethyl-O-isopropyl Quinapril by GC, a derivatization step is necessary to increase their volatility and thermal stability. libretexts.org Common derivatization techniques include silylation, acylation, and alkylation. libretexts.org A highly sensitive GC-negative-ion chemical ionization mass spectrometry method has been reported for the determination of Quinapril and its active metabolite, Quinaprilat (B1678679), after derivatization with pentafluorobenzyl bromide and trifluoroacetic anhydride. researchgate.net This approach could be adapted for O-Desethyl-O-isopropyl Quinapril.

| Parameter | Condition |

| Derivatization | Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation. libretexts.org |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | Optimized to ensure volatilization without degradation |

| Oven Program | Temperature gradient to separate the derivatized analyte from other components |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin Layer Chromatography (TLC) for Qualitative Profiling

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative profiling of pharmaceutical compounds and their impurities. It can be used for identification, to check for the presence of impurities, and to monitor the progress of chemical reactions.

For the analysis of ACE inhibitors like Quinapril and its related compounds, reversed-phase TLC (RP-TLC) on cellulose layers has been demonstrated. asianpubs.org The mobile phase typically consists of a mixture of water and an organic modifier such as methanol, acetone, or ethanol. asianpubs.org The separation is based on the partitioning of the analytes between the stationary phase and the mobile phase. The spots can be visualized under UV light or by exposure to iodine vapor. asianpubs.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for the identification of compounds.

A representative TLC system for the qualitative profiling of O-Desethyl-O-isopropyl Quinapril is outlined below.

| Parameter | Condition |

| Stationary Phase | Cellulose TLC plates |

| Mobile Phase | Water-organic modifier binary solvent system (e.g., water-ethanol) asianpubs.org |

| Development | Ascending technique in a saturated chamber |

| Detection | UV light at 254 nm or exposure to iodine vapor asianpubs.org |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This enables the determination of molecular weight and elemental composition, and provides structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This approach is instrumental in the analysis of complex mixtures, allowing for the isolation of compounds of interest, such as O-Desethyl-O-isopropyl Quinapril, from a sample matrix before their introduction into the mass spectrometer for identification.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like O-Desethyl-O-isopropyl Quinapril. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For the structural identification of O-Desethyl-O-isopropyl Quinapril, ESI-MS would typically be operated in positive ion mode, which would lead to the formation of a protonated molecule, [M+H]+. The high-resolution mass measurement of this ion allows for the determination of its elemental composition, a critical step in its initial identification.

Table 1: Illustrative ESI-MS Parameters for O-Desethyl-O-isopropyl Quinapril Analysis

| Parameter | Value |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Nebulizing Gas Pressure | 30 - 40 psi |

| Drying Gas Flow | 8 - 12 L/min |

| Drying Gas Temperature | 300 - 350 °C |

Note: These parameters are illustrative and would require optimization for a specific instrument and method.

Atmospheric pressure chemical ionization (APCI) is another common ionization technique used in LC-MS. APCI is generally more suitable for less polar and more volatile compounds compared to ESI. The ionization process in APCI involves a corona discharge that ionizes the mobile phase, which then transfers charge to the analyte molecules through chemical reactions. While ESI is often preferred for compounds like ACE inhibitors, APCI can be a valuable alternative, particularly if the compound exhibits better ionization efficiency under APCI conditions. Similar to ESI, APCI would likely produce a protonated molecule [M+H]+ for O-Desethyl-O-isopropyl Quinapril.

Tandem mass spectrometry, or MS/MS, is a crucial technique for the structural elucidation of unknown compounds. nih.gov In MS/MS, a precursor ion (e.g., the [M+H]+ ion of O-Desethyl-O-isopropyl Quinapril) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions, also known as product ions. The pattern of fragmentation provides a "fingerprint" of the molecule, revealing details about its chemical structure.

Product ion scanning is the most common MS/MS experiment used for structural elucidation. In this mode, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and all the resulting product ions are scanned in the second mass analyzer. The resulting spectrum provides information about the substructures of the molecule.

Precursor ion scanning is used to identify all precursor ions that fragment to a specific product ion. This is particularly useful for identifying a class of compounds that share a common structural moiety. For O-Desethyl-O-isopropyl Quinapril, if a characteristic fragment ion is known, a precursor ion scan can be used to screen for its presence in a complex sample.

Table 2: Predicted Precursor and Major Product Ions for O-Desethyl-O-isopropyl Quinapril in MS/MS

| Ion Type | Predicted m/z |

| Precursor Ion [M+H]+ | [Calculated Molecular Weight + 1.0078] |

| Product Ion 1 | [Loss of the isopropyl group] |

| Product Ion 2 | [Cleavage of the ester linkage] |

| Product Ion 3 | [Formation of the diketopiperazine] |

Note: The exact m/z values would depend on the elemental composition of O-Desethyl-O-isopropyl Quinapril.

Neutral loss scanning is an MS/MS technique that identifies all precursor ions that lose a specific neutral fragment upon collision-induced dissociation. This method is valuable for identifying compounds containing a particular functional group that is readily lost as a neutral molecule. For instance, if O-Desethyl-O-isopropyl Quinapril were prone to losing a specific neutral fragment, such as a molecule of water or a portion of the alkyl chain, a neutral loss scan could be employed to selectively detect it and other related compounds in a sample. This approach is highly effective in impurity profiling, where structurally similar compounds are expected to exhibit common fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. nih.goveuropa.eu Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of a compound, significantly narrowing down the possibilities for its molecular formula. nih.gov

For O-Desethyl-O-isopropyl Quinapril, with a molecular formula of C26H32N2O5, HRMS is used to confirm its elemental composition. glppharmastandards.compharmaffiliates.comscbt.com The analysis is typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers coupled with a soft ionization source such as Electrospray Ionization (ESI). europa.eu In positive ion mode, the compound is observed as the protonated molecule, [M+H]+. The theoretically calculated exact mass of this ion is compared against the experimentally measured mass. A low mass error between the theoretical and observed values provides strong evidence for the compound's identity.

Furthermore, HRMS can resolve the isotopic pattern of the molecule, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. The experimentally observed isotopic distribution should match the theoretical pattern calculated for the proposed formula, C26H32N2O5, adding another layer of confirmation. nih.goveuropa.eu

Table 1: Theoretical Exact Mass and Isotopic Profile for Protonated O-Desethyl-O-isopropyl Quinapril ([C26H33N2O5]+)

| Ion Formula | Mass Type | Calculated Mass (Da) | Relative Abundance (%) |

| C26H33N2O5 | Monoisotopic | 453.23840 | 100.00 |

| C25¹³CH33N2O5 | A+1 Isotope | 454.24175 | 28.78 |

| C24¹³C2H33N2O5 | A+2 Isotope | 455.24511 | 4.68 |

Note: Data is theoretically calculated based on the molecular formula.

Quantitative LC-MS/MS Method Development for Trace Level Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the quantification of compounds at trace levels in complex matrices. rsc.orgnih.gov Its application is crucial for monitoring impurities like O-Desethyl-O-isopropyl Quinapril in pharmaceutical samples. The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.govresearchgate.net

The chromatographic step, typically using reverse-phase High-Performance Liquid Chromatography (HPLC), is designed to separate O-Desethyl-O-isopropyl Quinapril from the active pharmaceutical ingredient (Quinapril) and other related impurities. windows.netjetir.org This ensures that the measurement is free from isobaric interferences.

For detection, a triple quadrupole mass spectrometer is commonly employed, operating in Multiple Reaction Monitoring (MRM) mode. amazonaws.com In this mode, the precursor ion (e.g., the protonated molecule, [M+H]+ at m/z 453.2) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, stable product ions are selected and monitored in the third quadrupole. This process of selecting a specific precursor-to-product ion transition is highly selective and significantly enhances the signal-to-noise ratio, enabling detection at very low concentrations. nih.govamazonaws.com Method validation would demonstrate linearity, accuracy, precision, and establish a low limit of quantitation (LOQ). nih.gov

Table 2: Hypothetical LC-MS/MS Method Parameters for O-Desethyl-O-isopropyl Quinapril

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 453.2 |

| Product Ion (Q3) | Hypothetical fragment, e.g., m/z 218.1 |

| Collision Energy | Optimized for maximum fragment intensity |

Note: These parameters are illustrative and require experimental optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the foundation of structural analysis.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). For O-Desethyl-O-isopropyl Quinapril, the spectrum would be expected to show distinct signals for the aromatic protons of the tetrahydroisoquinoline and phenylpropyl moieties, the aliphatic protons of the alanyl and phenylpropyl chains, and the characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH group).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester, carboxylic acid, and amide groups (typically in the 170-180 ppm range), carbons of the aromatic rings, and aliphatic carbons of the core structure and the isopropyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties in O-Desethyl-O-isopropyl Quinapril

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Phenyl & Isoquinoline) | 7.0 - 8.2 | Multiplets |

| Isopropyl CH | 4.9 - 5.1 | Septet |

| Tetrahydroisoquinoline CH's | 3.0 - 4.5 | Multiplets |

| Alanyl & Phenylpropyl CH's | 2.5 - 4.0 | Multiplets |

| Isopropyl CH3 | 1.2 - 1.4 | Doublet |

| Alanyl CH3 | 1.1 - 1.3 | Doublet |

Note: Predicted values are based on typical chemical shifts for similar structural fragments.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the connectivity within the spin systems of the molecule, such as the protons within the phenylpropyl side chain or the tetrahydroisoquinoline ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals. For instance, the proton signal for the isopropyl CH at ~5.0 ppm would show a correlation to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for piecing together different fragments of the molecule. A key correlation would be between the isopropyl CH proton and the ester carbonyl carbon, confirming the location of the isopropyl ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule's chiral centers.

Table 4: Key Expected 2D NMR Correlations for O-Desethyl-O-isopropyl Quinapril

| 2D NMR Experiment | Correlated Nuclei (Proton → Atom) | Information Gained |

| COSY | Isopropyl CH → Isopropyl CH3 | Confirms isopropyl group spin system |

| HSQC | Isopropyl CH → Isopropyl C | Assigns the isopropyl methine carbon |

| HMBC | Isopropyl CH → Ester C=O | Confirms connectivity of the isopropyl ester |

| NOESY | Alanyl CH → Phenylpropyl CH | Provides data on relative stereochemistry |

Note: This table highlights representative correlations for structural elucidation.

Other Spectroscopic Techniques for Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. ponder.ing It is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. ponder.ing

The IR spectrum of O-Desethyl-O-isopropyl Quinapril would display characteristic absorption bands confirming its key structural features. The presence of two carbonyl groups (ester and carboxylic acid) would result in strong absorption bands in the range of 1690-1760 cm⁻¹. lumenlearning.com A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid group. Other important signals would include the N-H stretch from the amide/amine linkage, C-H stretches from the aromatic and aliphatic parts of the molecule, and C=C stretches from the aromatic rings. pressbooks.publibretexts.org

Table 5: Predicted Characteristic IR Absorption Bands for O-Desethyl-O-isopropyl Quinapril

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amine/Amide | N-H stretch | 3200 - 3500 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Strong |

| Ester Carbonyl | C=O stretch | 1735 - 1750 | Strong |

| Carboxylic Acid Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Weak |

Note: These are typical frequency ranges for the specified functional groups.

UV-Vis Spectrophotometry for Chromophore-Related Studies

The analysis of O-Desethyl-O-isopropyl Quinapril, a derivative of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, can be approached using UV-Vis spectrophotometry, leveraging the chromophoric properties inherent in its molecular structure. The core structure responsible for UV absorbance is the tetrahydroisoquinoline ring system, which it shares with the parent drug, Quinapril.

Studies conducted on Quinapril Hydrochloride provide foundational data applicable to its derivatives. In acidic solutions (1N HCl), Quinapril exhibits a maximum absorbance (λMax) at approximately 207 nm. researchgate.net When the medium is changed to a basic solution (1N NaOH), a bathochromic shift is observed, with the λMax moving to around 222 nm. researchgate.net This shift is characteristic of compounds with ionizable groups that influence the electronic transitions within the chromophore. Beer's law has been shown to be obeyed in the concentration range of 2-10 µg/ml for Quinapril Hydrochloride in both acidic and basic media. researchgate.net

Given that the fundamental chromophore is unaltered in O-Desethyl-O-isopropyl Quinapril, it is expected to exhibit similar UV spectral characteristics. This technique is particularly useful for preliminary quantification and for dissolution studies where the concentration of the active moiety is determined. The selection of an isobestic point, a wavelength where two or more species have the same molar absorptivity, can be employed for the simultaneous estimation of multiple components in a mixture, provided the spectra of the components cross over. jetir.org

Table 1: UV Spectrophotometric Data for Parent Compound Quinapril Hydrochloride

| Solvent/Medium | Maximum Absorbance (λMax) |

|---|---|

| 1N Hydrochloric Acid | 207 nm researchgate.net |

Bioanalytical Method Development for Non-Human Biological Matrices

The development of robust bioanalytical methods is essential for preclinical pharmacokinetic and metabolic studies of O-Desethyl-O-isopropyl Quinapril in non-human biological matrices such as animal tissue and cell culture media. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The parent drug, Quinapril, is a prodrug that is hydrolyzed in the body to its active metabolite, Quinaprilat. nih.gov Analytical methods must be sensitive and selective enough to differentiate and quantify the parent compound, its active metabolites, and other related substances like O-Desethyl-O-isopropyl Quinapril.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful and commonly used technique for quantitative bioanalysis due to its high sensitivity and selectivity. eijppr.com For ACE inhibitors, methods have been developed to analyze plasma and urine, and these can be adapted for tissue homogenates and cell culture supernatants. researchgate.net

Effective sample preparation is critical to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest. creative-proteomics.com The choice of technique depends on the nature of the matrix and the analyte.

Liquid-Liquid Extraction (LLE): LLE is a method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. creative-proteomics.com For compounds like Quinapril and its derivatives, a multi-step LLE process might be employed to extract both hydrophilic and lipophilic metabolites. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex biological samples. researchgate.net It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. For the analysis of Quinapril and its active metabolite Quinaprilat in plasma and urine, C18 Bond Elut cartridges have been successfully used. researchgate.net This approach is readily adaptable for tissue homogenates after initial processing, such as cryogenic treatment and homogenization, to ensure the termination of metabolic activity and efficient extraction. creative-proteomics.com

The matrix effect is a significant challenge in LC-MS/MS-based bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. eijppr.comnih.govnih.gov Phospholipids are a major source of matrix effects in plasma and tissue samples. chromatographyonline.com

Assessment and Compensation:

Qualitative Assessment: A post-column infusion method can be used to identify regions in the chromatogram where ion suppression or enhancement occurs. nih.gov

Quantitative Assessment: The matrix factor (MF) is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to its response in a pure solution. nih.gov

Compensation Strategies:

Improved Sample Cleanup: More rigorous sample preparation techniques, such as selective SPE or LLE, can minimize the presence of interfering substances. nih.gov

Chromatographic Separation: Optimizing the HPLC method to achieve better separation between the analyte and matrix components is a primary strategy. nih.gov

Use of a Suitable Internal Standard (IS): The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect, thereby ensuring accurate quantification. nih.gov

Comparative metabolism studies across different non-human species are fundamental in preclinical drug development. nih.gov The metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of metabolic enzymes, primarily Cytochrome P450s (Phase I) and conjugating enzymes (Phase II). nih.gov

For ACE inhibitors like Quinapril, the conversion to the active diacid metabolite, Quinaprilat, primarily occurs in the liver. nih.gov Studies in canine models have been used to investigate the metabolism of ACE inhibitors. For instance, affinity-purified ACE from canine lung tissue has been used in vitro to study the metabolism of angiotensin peptides, demonstrating the utility of animal models in understanding enzyme-drug interactions. ahajournals.org Developing and validating bioanalytical methods across different species (e.g., rats, dogs) allows for a comparative assessment of the pharmacokinetic profiles of O-Desethyl-O-isopropyl Quinapril, providing insights into potential differences in metabolic pathways and clearance rates.

Impurity Profiling and Stability-Indicating Method Development

Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of a drug substance. A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its impurities, degradants, and excipients. asianpubs.org

High-performance liquid chromatography (HPLC) is the cornerstone for developing robust, stability-indicating methods for Quinapril and its related substances, including O-Desethyl-O-isopropyl Quinapril. jetir.orgasianpubs.org

Method Development Considerations:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly used. jetir.orggoogle.com For separating Quinapril and its organic impurities as per the USP monograph, a Luna 5 µm CN (cyano) column has been shown to be effective. windows.net

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. jetir.orgasianpubs.org Gradient elution is often necessary to achieve adequate separation of all related substances with different polarities within a reasonable run time. google.com

Detection: UV detection is commonly employed, with a wavelength set to maximize the response for the parent drug and its impurities. For Quinapril, a detection wavelength of 239 nm has been utilized. jetir.org

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. asianpubs.org The method must be able to separate the resulting degradation products from the main peak and from each other.

Table 2: Example HPLC Parameters for Quinapril Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil C18 (150 x 4.6 mm, 5µm) jetir.org |

| Mobile Phase | Phosphate Buffer (pH 6.5) : Acetonitrile (40:60 v/v) jetir.org |

| Detection Wavelength | 239 nm jetir.org |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

The United States Pharmacopeia (USP) monograph for Quinapril Hydrochloride specifies resolution requirements for system suitability, ensuring the method can distinguish Quinapril from its known related compounds, such as Quinapril related compound A and Quinapril related compound B (Quinaprilat). windows.net A robust method must be validated according to ICH guidelines for parameters including specificity, accuracy, precision, linearity, and robustness to ensure it is suitable for routine quality control and stability testing. jetir.org

Assessment of Selectivity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of impurities such as O-Desethyl-O-isopropyl Quinapril. jetir.orgpharmaffiliates.com The validation process is conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to assess a specific set of performance characteristics. europa.eunih.gov

Selectivity/Specificity

Selectivity, or specificity, is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradants, or placebo components. chromatographyonline.com For O-Desethyl-O-isopropyl Quinapril, this is typically demonstrated by developing a stability-indicating high-performance liquid chromatography (HPLC) method.

The specificity of the method is established by demonstrating that the peak for O-Desethyl-O-isopropyl Quinapril is well-resolved from peaks of Quinapril, its other known related compounds, and any degradation products that may form under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). nih.gov Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. A successful selectivity study ensures that the reported quantity of O-Desethyl-O-isopropyl Quinapril is not falsely elevated by interfering peaks.

Linearity

Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For an impurity quantification method, the range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for that impurity. chromatographyonline.com

The linearity is determined by preparing a series of standard solutions of O-Desethyl-O-isopropyl Quinapril at different concentrations and analyzing them. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. The key statistical parameters evaluated are the correlation coefficient (r) and the y-intercept. A high correlation coefficient (typically >0.99) indicates a strong linear relationship.

Table 1: Illustrative Linearity Data for O-Desethyl-O-isopropyl Quinapril

Note: The following data are representative examples for impurity quantification and are not derived from a specific study on O-Desethyl-O-isopropyl Quinapril.

| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| LOQ | 0.15 | 2150 |

| 50% | 0.75 | 10550 |

| 80% | 1.20 | 16800 |

| 100% | 1.50 | 21100 |

| 120% | 1.80 | 25250 |

| 150% | 2.25 | 31600 |

Regression Analysis Summary:

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a sample matrix (such as a placebo or the drug product) with known amounts of the O-Desethyl-O-isopropyl Quinapril reference standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). jetir.org

The method's accuracy is reported as the percentage of the analyte recovered by the assay. For impurities, the acceptance criteria for recovery are generally within 80% to 120%, although tighter limits (e.g., 90% to 110%) may be required depending on the concentration level.

Table 2: Representative Accuracy (Recovery) Study Findings

Note: The following data are representative examples for impurity quantification and are not derived from a specific study on O-Desethyl-O-isopropyl Quinapril.

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| LOQ | 0.15 | 0.14 | 93.3% |

| 100% | 1.50 | 1.52 | 101.3% |

| 120% | 1.80 | 1.77 | 98.3% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples at the 100% concentration level.

Intermediate Precision: Expresses the variation within the same laboratory, considering different days, different analysts, or different equipment.

The precision of the method is expressed as the relative standard deviation (RSD) of the results. For impurity analysis, the acceptance criterion for RSD is typically not more than 10%, and often not more than 5% for intermediate precision. windows.net

Table 3: Example Precision Data Summary

Note: The following data are representative examples for impurity quantification and are not derived from a specific study on O-Desethyl-O-isopropyl Quinapril.

| Precision Level | Parameter | Number of Determinations | Mean Result (% w/w) | % RSD |

|---|---|---|---|---|

| Repeatability | Analyst 1, Day 1 | 6 | 0.102 | 1.8% |

| Intermediate Precision | Analyst 2, Day 2 | 6 | 0.105 | 2.1% |

| Overall | 12 | 0.104 | 2.5% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. windows.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.netwindows.net

These limits are crucial for quantifying trace impurities and are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. pharmaffiliates.comtbzmed.ac.ir For visual evaluation, an S/N ratio of 3:1 is common for LOD, while 10:1 is used for LOQ. pharmaffiliates.com The LOQ must be at or below the reporting threshold for the impurity.

Table 4: Typical LOD and LOQ Values

Note: The following data are representative examples for impurity quantification and are not derived from a specific study on O-Desethyl-O-isopropyl Quinapril.

| Parameter | Method | Result (µg/mL) | Result (% of Test Conc.) |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 | 0.01% |

| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 | 0.03% |

Computational and Theoretical Investigations of O Desethyl O Isopropyl Quinapril

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential tools in drug discovery and development for refining molecular structures and predicting their interactions with biological targets. biosolveit.denih.gov

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt by rotation around its single bonds. For a flexible molecule like O-Desethyl-O-isopropyl Quinapril (B1585795), identifying low-energy conformations is crucial for understanding its potential biological activity and stability. Energy minimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. numberanalytics.comslideshare.netjpdip.com This process resolves unfavorable steric clashes and optimizes bond lengths and angles, resulting in a refined, low-energy structure. biosolveit.de

While specific conformational analysis studies for O-Desethyl-O-isopropyl Quinapril are not available, research on other ACE inhibitors has demonstrated the importance of these calculations. Such studies have been used to define the structural and conformational requirements for binding to the ACE active site. nih.govnih.gov Conformational analysis of bicyclic ACE inhibitors has been performed using a combination of NMR spectroscopy and computational methods to determine their rigid and flexible regions, providing insights into the three-dimensional structure necessary for potent inhibition. rsc.orgrsc.org These established methods could be directly applied to O-Desethyl-O-isopropyl Quinapril to determine its preferred conformations and compare them to the known bioactive conformations of other ACE inhibitors.

O-Desethyl-O-isopropyl Quinapril could be formed as a metabolite of Quinapril through transesterification in the presence of isopropanol (B130326) or as an impurity during the synthesis process. The primary enzymes responsible for the hydrolysis of ester-containing prodrugs like Quinapril are human carboxylesterases (hCEs), particularly hCE1 and hCE2. mdpi.comresearchgate.netdtu.dk These enzymes convert the ester prodrug into its active carboxylic acid form.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies can elucidate the binding mode of O-Desethyl-O-isopropyl Quinapril within the active site of carboxylesterases. The active site of these enzymes contains a catalytic triad (B1167595) of serine, histidine, and glutamate. mdpi.comresearchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, which is a critical step in the hydrolysis mechanism. researchgate.net

Although no specific docking studies for O-Desethyl-O-isopropyl Quinapril are published, studies on other ester prodrugs and their interaction with hCEs provide a clear blueprint for such an investigation. researchgate.netnih.gov A docking simulation would place O-Desethyl-O-isopropyl Quinapril into the enzyme's binding pocket to assess its proximity to the catalytic residues and the stability of the resulting complex. The results would help predict whether the compound is likely to be a substrate for hydrolysis by these enzymes.

Table 2: Key Residues in Carboxylesterase (hCE) Catalytic Site

| Residue | Function in Catalysis | Source |

|---|---|---|

| Serine (e.g., Ser202 in hCE2) | Acts as the nucleophile, attacking the ester's carbonyl group. | researchgate.netnih.gov |

| Histidine (e.g., His431 in hCE2) | Acts as a general base, accepting a proton from serine to activate it. | researchgate.netnih.gov |

| Glutamate/Aspartate | Stabilizes the positive charge on the histidine residue. | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which govern their structure, stability, and reactivity. jocpr.comjocpr.com These methods are increasingly used in metabolomics and drug discovery to predict molecular properties without the need for experimental standards. nih.govosti.govdp.tech

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org It is widely used to calculate molecular properties and reaction mechanisms, including ester hydrolysis. rsc.orgresearchgate.neteurjchem.com By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

For O-Desethyl-O-isopropyl Quinapril, DFT calculations could be used to:

Analyze the electrostatic potential to identify electron-rich and electron-poor regions, indicating sites susceptible to nucleophilic or electrophilic attack.

Calculate the energies of the HOMO and LUMO to assess its kinetic stability and reactivity towards hydrolysis.

Model the reaction pathway of hydrolysis by calculating the activation energies for the formation of the tetrahedral intermediate and subsequent transition states. rsc.orgrsc.orgnih.gov

While specific DFT studies on O-Desethyl-O-isopropyl Quinapril have not been reported, the methodology has been successfully applied to understand the hydrolysis mechanisms of other esters, providing a clear precedent for its application to this compound. eurjchem.comrsc.org

Quantum chemistry methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectra. nih.govresearchgate.netacs.orgacs.org These predictions are invaluable for identifying unknown metabolites or impurities by comparing the calculated spectra with experimental data.

The process typically involves:

Performing a geometry optimization of the molecule using a method like DFT.

Calculating the desired spectroscopic properties for the optimized structure. For NMR, this involves calculating the magnetic shielding tensors. For IR, it involves calculating the vibrational frequencies and intensities.

While experimental spectroscopic data for some Quinapril impurities are available, nih.gov computational predictions for O-Desethyl-O-isopropyl Quinapril are not. Such in silico generated spectra would be a powerful tool to aid in its unambiguous identification in complex mixtures, such as in forced degradation studies or analyses of manufacturing batches. nih.gov

In Silico Prediction of Metabolic Pathways and Degradation Mechanisms

In silico tools, which employ knowledge-based rules or machine learning algorithms, are increasingly used to predict the metabolic fate and degradation of pharmaceutical compounds. elifesciences.orgacs.orgpensoft.netnews-medical.net These tools can identify likely sites of metabolism and propose the structures of potential metabolites, helping to anticipate and identify metabolic liabilities early in the drug development process.

The known metabolic pathways for Quinapril primarily involve two major transformations:

Hydrolysis: The ethyl ester of Quinapril is hydrolyzed by carboxylesterases to form its active diacid metabolite, Quinaprilat (B1678679). drugbank.com

Cyclization: Quinapril can undergo intramolecular cyclization to form a diketopiperazine (DKP) impurity. nih.gov

O-Desethyl-O-isopropyl Quinapril is not a commonly reported metabolite of Quinapril. Its presence could arise from transesterification during manufacturing if isopropyl alcohol is present. If formed in vivo, it would likely be a substrate for carboxylesterases, leading to its hydrolysis to Quinaprilat.

Based on the known degradation of Quinapril, the predicted degradation pathways for O-Desethyl-O-isopropyl Quinapril would include:

Hydrolysis: The isopropyl ester group would be susceptible to hydrolysis under acidic or basic conditions, yielding Quinaprilat. ingentaconnect.comresearchgate.net

Intramolecular Cyclization: Similar to Quinapril, it could cyclize to form the corresponding diketopiperazine derivative. Studies on Quinapril have shown this degradation is promoted by heat and humidity. nih.govingentaconnect.com

Table 3: Known and Potential Impurities/Metabolites of Quinapril

| Compound Name | Type | Formation Pathway | Source |

|---|---|---|---|

| Quinaprilat | Active Metabolite | Enzymatic hydrolysis of Quinapril's ethyl ester. | drugbank.com |

| Quinapril Diketopiperazine | Degradation Product/Impurity | Intramolecular cyclization of Quinapril. | opulentpharma.comnih.gov |

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis

The structure-activity relationship (SAR) for O-Desethyl-O-isopropyl Quinapril is intrinsically linked to that of its parent compound, Quinapril. Quinapril is a prodrug that requires in vivo bioactivation through hydrolysis of its ethyl ester group to form the active metabolite, Quinaprilat. nih.govnih.gov This active form is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The therapeutic activity is therefore dependent on the successful conversion to the diacid metabolite.

The structure-metabolism relationship (SMR) analysis focuses on how the chemical structure influences its metabolic pathways. For O-Desethyl-O-isopropyl Quinapril, the primary metabolic pathway is expected to be hydrolysis of the ester groups. nih.gov The presence of the isopropyl ester introduces a different metabolic profile compared to Quinapril. The rate and extent of this hydrolysis will directly influence the pharmacokinetic profile of any active metabolite formed.

Prediction of Potential Sites of Hydrolysis or Oxidation

Computational tools and knowledge of the chemical reactivity of functional groups allow for the prediction of metabolically labile sites within a molecule. For O-Desethyl-O-isopropyl Quinapril, the most probable sites of metabolic transformation are the ester functionalities, which are susceptible to hydrolysis.